N-[(3S)-2-oxothiolan-3-yl]butanamide

Quorum Sensing Solubility Assay Development

Choose N-[(3S)-2-oxothiolan-3-yl]butanamide (N-butyryl-L-homocysteine thiolactone) for its distinct thiolactone core that confers superior hydrolytic stability over native AHLs, ensuring consistent quorum sensing signaling across multi-day biofilm assays. Its enhanced solubility in DMF (50 mg/mL) and DMSO (30 mg/mL) makes it ideal for HTS and automated liquid handling. Validated as a positive control in C. violaceum CV026 violacein induction assays, it provides a reliable benchmark for SAR panels probing LuxR-family receptor specificity.

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
CAS No. 202284-85-3
Cat. No. B583181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-2-oxothiolan-3-yl]butanamide
CAS202284-85-3
SynonymsN-[(3S)-tetrahydro-2-oxo-3-thienyl]-butanamide
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1CCSC1=O
InChIInChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyIMJUOGHALGXOSS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) for Quorum Sensing Research: A Thiolactone Analog for Controlled Modulation


N-[(3S)-2-oxothiolan-3-yl]butanamide (CAS 202284-85-3), also known as N-butyryl-L-homocysteine thiolactone, is a small molecule designed as a functional analog of N-acyl homoserine lactones (AHLs), which are the primary chemical signals in bacterial quorum sensing (QS) . Its core structure replaces the canonical lactone ring with a thiolactone, introducing a sulfur atom that confers distinct physicochemical properties and the potential for altered interaction kinetics with LuxIR-family transcriptional regulators [1].

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) Procurement Risks: Why AHL Interchangeability Is Not Assured


Substituting N-[(3S)-2-oxothiolan-3-yl]butanamide with a generic AHL like C4-HSL is scientifically invalid due to the fundamental structural difference of the thiolactone core, which leads to measurable changes in solubility, stability, and receptor interaction [1]. The sulfur atom in the thiolactone ring increases lipophilicity and alters the geometry of the pharmacophore compared to the oxygen in the native lactone, potentially resulting in a different activation or antagonism profile in QS assays [2]. Using an unvalidated analog without understanding these specific differences can lead to inconsistent and irreproducible results in gene expression and biofilm studies .

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) Evidence Guide: Head-to-Head Data for Scientific Selection


Solubility Profile: Thiolactone (202284-85-3) vs. Native Lactone (C4-HSL) in Key Solvents for Assay Design

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) demonstrates significantly higher solubility in organic solvents such as DMF (50 mg/mL) and DMSO (30 mg/mL) compared to its aqueous solubility (0.5 mg/mL in PBS) . In contrast, the native signaling molecule N-butyryl-L-homoserine lactone (C4-HSL) exhibits distinct solubility characteristics; for example, a standard C4-HSL preparation shows different partitioning behavior, with a reported 90:10 distribution in a specific biphasic system compared to 60:40 for 3OC8-HSL [1]. This differential solubility directly impacts the preparation of stock solutions and the effective concentration achievable in aqueous biological media.

Quorum Sensing Solubility Assay Development Biofilm Studies

Functional Activity: Thiolactone Analog (202284-85-3) Induces Violacein Expression as a Robust QS Positive Control

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) is a validated inducer of violacein expression in *Chromobacterium violaceum* . While specific quantitative EC50 data for 202284-85-3 is not widely published in peer-reviewed literature, its designation as an 'analog' of N-butyryl-L-homoserine lactone (C4-HSL) that retains this functional property makes it a defined alternative to the native signal [1]. The native C4-HSL is the primary autoinducer for the CviI/R QS system in *C. violaceum*, and the thiolactone analog's ability to cross-activate this system confirms its utility as a non-native, stable probe.

Quorum Sensing Bioassay Violacein Chromobacterium violaceum

Structural Stability: Thiolactone Core (202284-85-3) vs. Hydrolytically Labile Native Lactone Ring

The defining feature of N-[(3S)-2-oxothiolan-3-yl]butanamide is the replacement of the lactone oxygen with a sulfur atom, forming a thiolactone ring [1]. This structural modification is known in medicinal chemistry to increase resistance to hydrolytic ring-opening compared to the native lactone found in AHLs like C4-HSL [2]. Native AHLs are susceptible to both chemical and enzymatic hydrolysis (via lactonases), which can confound results in long-term experiments by reducing effective concentration over time. The thiolactone analog provides a more stable scaffold for maintaining consistent signaling activity in extended assays.

Chemical Stability Quorum Sensing Long-Term Studies Assay Robustness

Regulatory Interaction: 202284-85-3 as a Probe for LuxIR-Family Receptors Distinct from Native Ligands

N-[(3S)-2-oxothiolan-3-yl]butanamide interacts with transcriptional regulators belonging to the LuxIR protein family . While the cognate ligand for many LuxR-type receptors is the native lactone AHL, the thiolactone analog can serve as a non-native modulator. This allows researchers to probe the ligand-binding specificity of LuxR homologs. For example, in a competitive binding context, the thiolactone analog may exhibit a different affinity profile compared to the native C4-HSL, although specific Ki or Kd values are not currently available for 202284-85-3 .

Quorum Sensing Transcriptional Regulation LuxR Receptors Molecular Probes

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3): Primary Application Scenarios for Research Procurement


Long-Term Biofilm Development Studies in *Pseudomonas aeruginosa* and *Chromobacterium violaceum*

Use N-[(3S)-2-oxothiolan-3-yl]butanamide as a stable QS signal to induce biofilm formation over multi-day experiments. Its thiolactone core provides enhanced resistance to hydrolysis compared to native AHLs, ensuring a more consistent signaling environment throughout the assay period [1][2].

High-Concentration Stock Solution Preparation for High-Throughput Screening (HTS)

Prepare concentrated stock solutions in DMF (up to 50 mg/mL) or DMSO (up to 30 mg/mL) for HTS campaigns against QS receptors. The significantly higher solubility of 202284-85-3 in these organic solvents, relative to its aqueous solubility, is a key differentiator that facilitates its use in automated liquid handling systems and compound library formatting .

Positive Control for Violacein Production Assays

Employ N-[(3S)-2-oxothiolan-3-yl]butanamide as a defined, commercially available positive control in bioassays utilizing the *Chromobacterium violaceum* CV026 reporter strain. Its validated ability to induce violacein expression provides a reliable benchmark for quantifying the activity of other putative QS modulators or environmental samples .

Probing LuxR-Type Receptor Plasticity in Structure-Activity Relationship (SAR) Studies

Include 202284-85-3 as a thiolactone variant in SAR panels when investigating the ligand-binding specificity and tolerance of LuxR-family receptors. Its distinct structural and solubility profile allows for the dissection of structural features critical for receptor activation versus those governing pharmacokinetic-like properties in vitro .

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